1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a chemical compound that features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Propanol Chain: The benzo[d][1,3]dioxole is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the intermediate.
Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under nucleophilic substitution conditions to yield the final product.
Formation of the Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ketone (if formed) can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the alcohol.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yloxy)-2-(pyrrolidin-1-yl)ethanol
- 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol
- 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(piperidin-1-yl)propan-2-ol
Uniqueness
1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is unique due to the specific combination of the benzo[d][1,3]dioxole and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c16-11(8-15-5-1-2-6-15)9-17-12-3-4-13-14(7-12)19-10-18-13;/h3-4,7,11,16H,1-2,5-6,8-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJGHQVUNEFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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